molecular formula C9H9BrO3 B2718983 7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol CAS No. 1564844-06-9

7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol

Cat. No.: B2718983
CAS No.: 1564844-06-9
M. Wt: 245.072
InChI Key: NYHMKKGZKOJEBF-UHFFFAOYSA-N
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Description

7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol is a chemical compound belonging to the benzofuran family. . This compound, characterized by its bromine and methoxy substituents, exhibits unique properties that make it a subject of interest in scientific research.

Preparation Methods

The synthesis of 7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol typically involves several steps:

    Starting Materials: The synthesis often begins with commercially available starting materials such as 5-methoxy-2-hydroxybenzaldehyde and bromine.

    Bromination: The first step involves the bromination of 5-methoxy-2-hydroxybenzaldehyde to introduce the bromine atom at the 7-position.

    Cyclization: The brominated intermediate undergoes cyclization to form the benzofuran ring structure.

    Reduction: The final step involves the reduction of the intermediate to yield this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol include other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific combination of bromine and methoxy substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-5-2-6-8(11)4-13-9(6)7(10)3-5/h2-3,8,11H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHMKKGZKOJEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)Br)OCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564844-06-9
Record name 7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol
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